Shi Epoxidation Diketal Catalyst

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

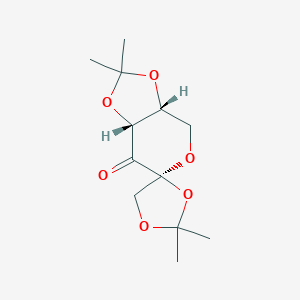

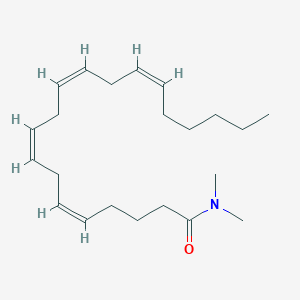

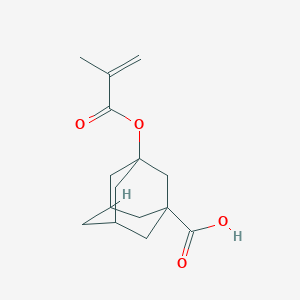

The Shi Epoxidation Diketal Catalyst is a high-quality catalyst designed for various applications in industries such as raw materials, drugs, and chemicals . It is a fructose-derived organocatalyst that allows the synthesis of epoxides from various alkenes using Oxone as the primary oxidant .

Synthesis Analysis

The Shi Epoxidation Diketal Catalyst can be synthesized in two steps from the very cheap chiral starting material D-fructose by ketalization and oxidation . The catalyst discovered by Yian Shi is derived from D-fructose and has a stereogenic center close to the reacting center (ketone). The rigid six-membered ring structure of the catalyst and adjacent quaternary ring group minimizes epimerization of this stereocenter .Molecular Structure Analysis

The Shi Epoxidation Diketal Catalyst has an empirical formula of C12H18O6 . The catalyst is believed to proceed via a dioxirane intermediate, generated from the catalyst ketone by Oxone .Chemical Reactions Analysis

The Shi Epoxidation allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The reaction is believed to proceed via a dioxirane intermediate, generated from the ketone catalyst by Oxone .Physical And Chemical Properties Analysis

The Shi Epoxidation Diketal Catalyst has a molecular weight of 258.27 . It has an optical activity of [α]20/D −120.9°, c = 1 in chloroform . The melting point is 102-104 °C (lit.) .科学的研究の応用

- Field : Organic Chemistry

- Summary : D-Epoxone is used for the enantioselective epoxidation of alkenes . This process introduces an epoxy group into organic compounds .

- Method : The process involves the use of a ketone-derived organocatalyst based on D-fructose . The reaction is conducted in buffered, often biphasic mixtures with phase transfer catalysts .

- Results : The method allows for good to excellent yields and selectivities .

- Field : Pharmaceutical Chemistry

- Summary : D-Epoxone is involved in the synthesis of Irciniastatin (A and B), which are used as antitumor compounds .

- Results : The outcome is the production of Irciniastatin (A and B), which show promise as anticancer agents .

- Field : Industrial Chemistry

- Summary : D-Epoxone is used in the synthesis of fine chemicals and pharmaceutical intermediates .

- Results : The outcome is the production of various fine chemicals and pharmaceutical intermediates .

Enantioselective Epoxidation of Alkenes

Synthesis of Irciniastatin (A and B)

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

Industrial Production of Specialty Chemicals

- Field : Organic Chemistry

- Summary : D-Epoxone is used for the catalytic asymmetric epoxidation of alkenes . This process introduces an epoxy group into organic compounds .

- Method : The process involves the use of a ketone-derived organocatalyst based on D-fructose . The reaction is conducted in buffered, often biphasic mixtures with phase transfer catalysts .

- Results : The method allows for good to excellent yields and selectivities .

- Field : Pharmaceutical Chemistry

- Summary : D-Epoxone is involved in the synthesis of chiral thiosulfonate derivatives . These derivatives have been of interest for the past three decades .

- Results : The outcome is the production of enantiomerically pure, functionalized, sterically demanding thiosulfonates .

Catalytic Asymmetric Epoxidation of Alkenes

Synthesis of Chiral Thiosulfonate Derivatives

Safety And Hazards

将来の方向性

The Shi Epoxidation Diketal Catalyst represents an early example of organocatalysis . It is notable for its use of a non-metal catalyst . The Shi epoxidation involves treating alkenes with Oxone (potassium peroxymonosulfate) in the presence of the Shi catalyst . The reaction is believed to proceed via a dioxirane intermediate generated from the ketone catalyst by the Oxone .

特性

IUPAC Name |

(3'aR,4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWWFWFVSWOTLP-RWYTXXIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428499 |

Source

|

| Record name | D-Epoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Epoxone | |

CAS RN |

18422-53-2 |

Source

|

| Record name | D-Epoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)